molecular formula C7H3BrClF2NO B13712578 3-Bromo-5-chloro-2,6-difluorobenzamide

3-Bromo-5-chloro-2,6-difluorobenzamide

Katalognummer: B13712578
Molekulargewicht: 270.46 g/mol
InChI-Schlüssel: ISHHIINLSRFMOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-chloro-2,6-difluorobenzamide is an organic compound with the molecular formula C7H3BrClF2NO It is a benzamide derivative characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzamide typically involves the introduction of bromine, chlorine, and fluorine atoms onto a benzene ring followed by the formation of the amide group. One common method is the halogenation of a benzene derivative, followed by amide formation through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:

  • Halogenation of benzene derivatives using reagents like bromine, chlorine, and fluorine sources.
  • Formation of the amide group through reaction with an amine, often under catalytic conditions to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-5-chloro-2,6-difluorobenzene: Lacks the amide group but shares the halogenated benzene core.

    3-Bromo-5-chloro-2,6-difluoroaniline: Contains an amino group instead of the amide group.

    3-Bromo-5-chloro-2,6-difluorobenzoic acid: Features a carboxylic acid group instead of the amide group.

Uniqueness

3-Bromo-5-chloro-2,6-difluorobenzamide is unique due to the combination of halogen atoms and the amide functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C7H3BrClF2NO

Molekulargewicht

270.46 g/mol

IUPAC-Name

3-bromo-5-chloro-2,6-difluorobenzamide

InChI

InChI=1S/C7H3BrClF2NO/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H2,12,13)

InChI-Schlüssel

ISHHIINLSRFMOF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)N)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.